3-Methylimidazo[5,1-a]isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[5,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-13-8-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMAFBFMRQXZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290820 | |
| Record name | 3-methylimidazo[5,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-58-2 | |
| Record name | NSC71250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylimidazo[5,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylimidazo 5,1 a Isoquinoline and Its Derivatives
Classical and Early Approaches to the Imidazo[5,1-a]isoquinoline (B3349720) Nucleus
Early synthetic routes to the imidazo[5,1-a]isoquinoline core primarily relied on condensation and cyclization reactions, often requiring harsh conditions and limited substrate scope.
Condensation Reactions in Imidazo[5,1-a]isoquinoline Formation
One of the foundational methods for constructing the imidazo[5,1-a]isoquinoline system involves the condensation of an isoquinoline (B145761) precursor with a suitable imidazole-forming reagent. A notable example is the iodine-mediated condensation-cyclization-oxidation multi-step reaction. rsc.orgrsc.org This approach has been utilized to prepare various imidazo[5,1-a]isoquinolines with different substituents at positions 1 and 3. rsc.orgrsc.org The reaction proceeds by treating an appropriate isoquinoline derivative with an aldehyde in the presence of iodine, which facilitates the cyclization and subsequent aromatization to yield the fused heterocyclic system. While generally effective, the yields can be variable and may require extended reaction times for optimization. rsc.orgrsc.org For instance, the synthesis of a specific imidazo[5,1-a]isoquinoline derivative saw a significant yield improvement to 90% by extending the reaction time from a few hours to two days. rsc.orgrsc.org
Another classical approach involves a one-pot tandem reaction. For example, amino-functionalized benzo uni-giessen.deresearchgate.netimidazo[2,1–a]isoquinolines have been synthesized through a one-pot protocol engaging commercially available o-phenylenediamines and o-cyanobenzaldehydes. uni-giessen.denih.gov This method is atom-economical and allows for the assembly of the complex heterocyclic core from simple building blocks. uni-giessen.de
| Reaction Type | Starting Materials | Key Reagents/Conditions | Products | Reference |
| Iodine-mediated condensation-cyclization-oxidation | Isoquinoline derivative, Aldehyde | Iodine | Substituted imidazo[5,1-a]isoquinolines | rsc.orgrsc.org |
| One-pot tandem cyclization | o-Phenylenediamine, o-Cyanobenzaldehyde | KI, K2CO3, Alkylating agent, DMF, 80 °C | Amino-functionalized benzo uni-giessen.deresearchgate.netimidazo[2,1–a]isoquinolines | uni-giessen.denih.gov |
Photocyclization Strategies for Imidazo[5,1-a]isoquinoline Precursors
Photocyclization represents another strategy for the formation of fused heterocyclic systems. While direct photocyclization to form the 3-methylimidazo[5,1-a]isoquinoline core is not widely reported, related structures have been synthesized using photochemical methods. For instance, an efficient photocatalytic decarboxylative radical addition/cyclization strategy has been developed for the synthesis of imidazo-isoquinolinone derivatives using inexpensive aromatic ketone photocatalysts. mdpi.com This method demonstrates the potential of photochemical reactions in constructing complex nitrogen-containing heterocycles, although it yields a structurally different, albeit related, isoquinolinone core.
Advanced and Green Synthetic Strategies
More recently, the focus has shifted towards the development of more efficient, selective, and environmentally benign synthetic methods. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the imidazo[5,1-a]isoquinoline nucleus.
Transition Metal-Catalyzed Processes
Rhodium catalysis has been successfully employed for the synthesis of imidazo[2,1-a]isoquinoline (B1217647) derivatives through intramolecular C–H bond activation. This approach provides an efficient route to a variety of substituted imidazo and benzimidazo[2,1-a]isoquinolines. The reaction involves a rhodium-catalyzed intramolecular direct arylation of imidazole (B134444) and benzimidazole derivatives via a double C–H bond activation, leading to the formation of the fused ring system in moderate to high yields. This method offers an alternative to palladium-catalyzed oxidative cross-coupling reactions.
| Catalyst System | Starting Material | Key Features | Product |
| Rhodium catalyst | Imidazole or benzimidazole derivative | Intramolecular double C–H bond activation | Imidazo or benzimidazo[2,1-a]isoquinoline derivative |
Palladium-catalyzed C–H activation and annulation reactions have become a cornerstone for the synthesis of various isoquinoline-based heterocycles. While broadly applied to the synthesis of isoquinolinones, these methods are also relevant to the construction of the imidazo[5,1-a]isoquinoline core. nsf.gov For instance, a palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been established for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones. nsf.gov This highlights the utility of palladium catalysis in forming the isoquinoline moiety, which is a key component of the target scaffold.
More directly, a novel one-step synthesis of imidazo[5,1-a]isoquinolines has been developed via a tandem palladium-catalyzed alkylation-direct arylation sequence. This efficient method demonstrates the power of palladium catalysis in orchestrating multiple bond-forming events in a single operation to construct the desired heterocyclic system. The synthesis of benzo uni-giessen.deresearchgate.netimidazo[2,1-a]isoquinolines has also been accomplished through transition-metal-catalyzed cross-coupling reactions, which often require pre-functionalized precursors. uni-giessen.de
| Catalyst System | Reaction Type | Starting Materials | Key Features | Product |
| Pd(OAc)2/Ligand | Tandem Alkylation-Direct Arylation | Appropriate precursors | One-pot synthesis | Imidazo[5,1-a]isoquinolines |
| Palladium Catalyst | C–H Activation/Annulation | N-Methoxybenzamides, 2,3-Allenoic acid esters | High regioselectivity | 3,4-Dihydroisoquinolin-1(2H)-ones |
Metal-Free and Mild Reaction Conditions
Metal-free synthetic methods are of great interest due to their environmental benefits and avoidance of metal contamination in the final products. Decarboxylative cyclizations have been successfully employed for the synthesis of the isomeric imidazo[1,5-a]quinoline (B8571028) ring system nih.govrsc.orgorganic-chemistry.org. An iodine-mediated decarboxylative cyclization has been developed using α-amino acids and 2-methylquinolines under metal-free conditions, affording a variety of imidazo[1,5-a]quinolines in moderate to good yields nih.govrsc.org. This reaction is proposed to proceed through the formation of an imine, followed by an N-iodination and a subsequent decarboxylative pathway leading to cyclization nih.govrsc.org. A related copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylquinolines also provides access to 1,3-disubstituted imidazo[1,5-a]quinolines in excellent yields organic-chemistry.org.
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-Amino acids, 2-Methylquinolines | I₂, DMF, 80-120 °C | Imidazo[1,5-a]quinolines | Moderate to Good | nih.govrsc.org |
| α-Amino acids, 2-Benzoylquinolines | Cu(OTf)₂, I₂, DTBP, Toluene, 120 °C | 1,3-Disubstituted imidazo[1,5-a]quinolines | Excellent | organic-chemistry.org |
Water as a solvent in organic synthesis offers significant advantages in terms of cost, safety, and environmental impact. While a direct "water-mediated" synthesis for this compound is not specified, related hydroamination reactions of alkynes have been explored under base-mediated conditions acs.org. These reactions are atom-economical and provide a direct route to C-N bond formation acs.org. The hydroamination of 2-alkynylazobenzenes has been achieved using copper catalysis to yield 3-alkenyl-2H-indazoles bohrium.com. Such strategies, focusing on intramolecular cyclization onto a nitrogen heterocycle, could potentially be adapted for the synthesis of the target imidazo[5,1-a]isoquinoline system in aqueous media.
Photoredox catalysis using visible light has emerged as a powerful and green tool for the construction of complex organic molecules under mild conditions. This strategy has been applied to the synthesis of fused isoquinoline derivatives. An efficient visible-light-promoted, organic-dye-catalyzed radical cascade cyclization has been developed for the synthesis of sulfonyl-substituted indolo[2,1-a]isoquinolines rsc.org. This metal- and base-free method uses Eosin B as a photocatalyst and proceeds via a sulfonyl radical pathway rsc.org. Similarly, a general visible light-induced sulfonylation/cyclization has been achieved under photocatalyst-free conditions to produce quinoline-2,4-diones nih.govnih.gov. These methods demonstrate the potential of visible light to initiate radical cyclizations for the construction of complex heterocyclic systems, which could be a promising avenue for the synthesis of functionalized imidazo[5,1-a]isoquinolines.
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aryl-N-acryloyl indoles, Sulfonyl hydrazines | Eosin B, (NH₄)₂S₂O₈, Blue light | Sulfonylated indolo[2,1-a]isoquinolin-6(5H)-ones | Up to 84% | rsc.org |
| N-(2-cyanophenyl)-N-methyl-methacrylamides, PhSeSO₂R | Blue LEDs, CH₃CN/H₂O | Quinoline-2,4-diones | Up to 95% | nih.gov |
One-Pot and Multicomponent Reactions (MCRs)
One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, offering advantages such as reduced reaction times, lower costs, and minimized waste generation. These approaches are particularly valuable for the construction of complex heterocyclic scaffolds like this compound and its derivatives.
Tandem Cyclization Strategies
Tandem cyclization strategies involve a sequence of intramolecular reactions that proceed in a single operation without the isolation of intermediates, leading to the rapid assembly of polycyclic systems. For the synthesis of structurally related benzo nih.govacs.orgimidazo[2,1-a]isoquinolines, one-pot, two-step protocols have been developed. nih.govacs.org These methods utilize commercially available starting materials and proceed through atom-economical transformations. nih.govacs.org
One such strategy involves the reaction of o-phenylenediamines with o-cyanobenzaldehyde. nih.govacs.org The process is initiated by the formation of a benzimidazole intermediate, which then undergoes N-alkylation and a subsequent base-mediated cyclization to afford the tetracyclic product. nih.govacs.org While this specific example leads to a benzo-fused analog, the underlying principle of a tandem sequence of N-alkylation followed by cyclization is a pertinent strategy for the synthesis of imidazo[5,1-a]isoquinoline frameworks.
Another approach involves the tandem cyclization of substituted 2-ethynylbenzaldehydes with o-phenylenediamines. nih.gov This metal-catalyst-free method proceeds in nitrobenzene at elevated temperatures to yield benzimidazo[2,1-a]isoquinolines. nih.gov Microwave-assisted protocols using palladium(II) acetate (B1210297) in DMF have also been shown to improve yields for similar transformations. nih.gov These examples highlight the potential of tandem cyclizations in constructing the core structure, which could be adapted for the synthesis of this compound by selecting appropriate precursors.
Three-Component Coupling Reactions
Three-component coupling reactions are a powerful class of MCRs that allow for the formation of multiple bonds in a single step from three distinct starting materials. A general and efficient method for the synthesis of various imidazoheterocycles, including imidazoquinolines and imidazoisoquinolines, has been developed via a copper-catalyzed three-component coupling reaction. nih.gov This reaction brings together an amino-heterocycle (like 2-aminoisoquinoline), an aldehyde, and a terminal alkyne. nih.gov The process is thought to proceed through the formation of a propargylamine intermediate, which then undergoes a π-philic metal-catalyzed 5-exo-dig cyclization to furnish the fused imidazo scaffold. nih.gov The versatility of this method suggests its potential applicability for the synthesis of this compound by employing the appropriate isoquinoline precursor.
A novel pseudo-four-component condensation has also been described for the synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts. nih.gov This reaction utilizes isocyanides, isoquinoline, and sulfonic or bromic acids to produce the target compounds in high yields with a straightforward experimental workup. nih.gov
Multicomponent reactions have also been employed in the synthesis of related fused heterocyclic systems. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been utilized to synthesize the imidazo[1,2-a]pyridine ring, a core component of various bioactive molecules. beilstein-journals.orgnih.gov This reaction is often followed by post-condensation modifications to generate more complex scaffolds. beilstein-journals.orgnih.gov Such a strategy, combining an MCR with subsequent reaction steps in a one-pot fashion, provides a template for developing synthetic routes to this compound.
Specific Precursor and Starting Material Considerations
The choice of precursors and starting materials is critical in directing the outcome of a synthetic route. Specific functionalities and substitution patterns on the initial molecules are essential for achieving the desired this compound core.
Flash Vacuum Thermolysis (FVT) of Imines
Flash vacuum thermolysis (FVT) is a powerful technique in organic synthesis that involves heating a substrate in the gas phase under high vacuum for a very short duration. wikipedia.orgscripps.edu This method often leads to unimolecular reactions and the formation of highly reactive intermediates that can undergo subsequent cyclization.
A notable application of this technique is the synthesis of 3-methyl-imidazo[5,1-a]isoquinoline through the FVT of N-(tert-butyl)-N-(isoquinolin-1-ylmethylidene)amine. researchgate.net This reaction proceeds with high regioselectivity, with the cyclization occurring onto the nitrogen atom of the adjacent ring. researchgate.net While the yield for this specific bicyclic imine was reported to be in the range of 50-75%, the method provides a direct and clean route to the target compound. researchgate.net The FVT of related N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines has also been investigated, demonstrating the broader applicability of this approach for the synthesis of fused imidazo-heterocycles. researchgate.net
| Precursor | Product | Yield (%) |
| N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine | 3-methyl-imidazo[1,5-a]pyrimidine | Excellent |
| N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine | 3-methyl-imidazo[1,5-a]pyrazine | Excellent |
| N-(tert-butyl)-N-(quinolin-2-ylmethylidene)amine | 1-methyl-imidazo[1,5-a]quinoline | 50-75 |
| N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine | 3-methyl-imidazo[1,5-a]quinoxaline | 50-75 |
| N-(tert-butyl)-N-(isoquinolin-1-ylmethylidene)amine | 3-methyl-imidazo[5,1-a]isoquinoline | 50-75 |
Oxidation Reactions (e.g., Selenium Dioxide Oxidation)
Oxidation reactions are fundamental transformations in organic synthesis. Selenium dioxide (SeO₂) is a versatile oxidizing agent known for its ability to oxidize α-methylene groups adjacent to carbonyl functionalities (Riley oxidation) and to effect allylic oxidations. chemicalbook.comwikipedia.org
A key synthetic route to 3-substituted imidazo[5,1-a]isoquinolines employs selenium dioxide oxidation. researchgate.net The reaction involves the oxidation of a mixture of 1-isoquinolinemethylamine and various aldehydes. researchgate.net This method provides the corresponding 3-substituted products in good yields. researchgate.net When 1-isoquinolinemethylamine is used without an aldehyde, the reaction yields 3-(1-isoquinolinyl)imidazo[5,1-a]isoquinoline. researchgate.net This highlights the utility of selenium dioxide in facilitating the cyclization and aromatization steps to form the fused imidazole ring.
The general mechanism of selenium dioxide oxidation of active methylene groups involves the enol form of the substrate attacking the electrophilic selenium center, followed by a series of steps leading to the oxidized product. wikipedia.org
Utilization of Isoquinolinemethylamines and Aromatic Aldehydes
The combination of isoquinolinemethylamines and aromatic aldehydes serves as a versatile set of precursors for the synthesis of 3-substituted imidazo[5,1-a]isoquinolines. As mentioned in the previous section, the selenium dioxide-mediated oxidation of a mixture of 1-isoquinolinemethylamine and an aromatic aldehyde leads to the formation of the corresponding 3-aryl or 3-heteroaryl imidazo[5,1-a]isoquinoline. researchgate.net
This approach is an example of a [4+1] dehydrocyclization strategy, where the four atoms of the imidazo ring are derived from the isoquinolinemethylamine precursor and the remaining carbon atom at the 3-position is provided by the aldehyde. An iodine-mediated condensation-cyclization-oxidation multi-step reaction has also been shown to be effective for preparing various imidazo[5,1-a]isoquinolines with different substituents at the 1 and 3 positions. uni-giessen.de
The following table summarizes the synthesis of various 3-substituted imidazo[5,1-a]isoquinolines using 1-isoquinolinemethylamine and different aldehydes with selenium dioxide.
| Aldehyde | 3-Substituent | Product Name |
| None | 1-Isoquinolinyl | 3-(1-Isoquinolinyl)imidazo[5,1-a]isoquinoline |
| Benzaldehyde | Phenyl | 3-Phenylimidazo[5,1-a]isoquinoline |
| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl | 3-(2-Hydroxyphenyl)imidazo[5,1-a]isoquinoline |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3-(4-Chlorophenyl)imidazo[5,1-a]isoquinoline |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)imidazo[5,1-a]isoquinoline |
Employing o-Cyanobenzaldehydes and o-Phenylenediamines
A one-pot protocol for the synthesis of amino-functionalized benzo nih.govrsc.orgimidazo[2,1-a]isoquinolines has been developed utilizing commercially available o-phenylenediamines and o-cyanobenzaldehydes. researchgate.netmdpi.com This method provides an atom-economical transformation to construct the core heterocyclic system. The reaction proceeds by first forming a 2-(2-aminophenyl)-1H-benzo[d]imidazole intermediate. Subsequent N-alkylation with an appropriate agent, followed by a base-mediated intramolecular cyclization, affords the final tetracyclic product.
In a typical procedure, the o-phenylenediamine, o-cyanobenzaldehyde, and potassium iodide are dissolved in a solvent like dimethylformamide (DMF) and stirred at an elevated temperature. nih.gov Following the formation of the initial benzimidazole intermediate, a base such as potassium carbonate and an alkylating agent are added to the reaction mixture, which is then heated to complete the cyclization. nih.gov This tandem N-alkylation/base-mediated cyclization strategy allows for the efficient assembly of the fused-ring system. While this method has been primarily demonstrated for amino-functionalized derivatives, it represents a viable pathway to the core structure, which could potentially be adapted for the synthesis of this compound.
Table 1: Synthesis of Benzo nih.govrsc.orgimidazo[2,1-a]isoquinoline Derivatives
| Entry | o-Phenylenediamine | Alkylating Agent | Product | Yield |
|---|---|---|---|---|
| 1 | o-Phenylenediamine | Ethyl 2-bromoacetate | Ethyl 5-aminobenzo nih.govrsc.orgimidazo[2,1-a]isoquinoline-6-carboxylate | 66% nih.gov |
Strategies Involving 2-Methylquinolines and Amino Acids
An iodine-mediated decarboxylative cyclization reaction between α-amino acids and 2-methylquinolines presents a metal-free approach to synthesize the imidazo[1,5-a]quinoline scaffold. nih.govrsc.org Interestingly, this general methodology can also be applied to the synthesis of the isomeric imidazo[5,1-a]isoquinolines. rsc.orguni-giessen.de This reaction is believed to proceed through a condensation-cyclization-oxidation multi-step sequence. uni-giessen.de
The applicability of this synthetic pathway has been explored for preparing new imidazo[5,1-a]isoquinolines with various substituents at positions 1 and 3. rsc.orguni-giessen.de For instance, the reaction of a 2-methylquinoline with an amino acid in the presence of iodine can be optimized to produce the desired imidazo[5,1-a]isoquinoline derivative in good yields. The reaction time has been identified as a critical parameter, with extensions from a few hours to two days significantly improving the yield of the target compound. researchgate.net This strategy allows for the introduction of a methyl group at the 3-position by selecting alanine as the amino acid starting material.
Table 2: Synthesis of Imidazo[5,1-a]isoquinoline Derivatives via Iodine-Mediated Cyclization
| Entry | 2-Methylquinoline Derivative | Amino Acid | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Methylquinoline | Phenylglycine | 1-Phenyl-imidazo[5,1-a]isoquinoline | 90% (optimized) researchgate.net |
Ritter-Type Reaction Methodologies
The Ritter reaction is a well-established method for the synthesis of amides from nitriles and a source of carbocation. An intramolecular version of this reaction provides a less common but viable route to access dihydroisoquinoline structures. nih.gov These dihydroisoquinolines are valuable precursors for the synthesis of more complex heterocyclic systems, including the imidazo[5,1-a]isoquinoline core.
While a direct synthesis of this compound using a Ritter-type reaction has not been extensively detailed, the methodology is crucial for constructing the isoquinoline portion of the molecule. The strategy involves generating a carbocation from a suitable precursor, which then undergoes cyclization by the attack of a nitrile functionality within the same molecule. The resulting dihydroisoquinoline can then be subjected to further chemical transformations, such as dehydrogenation to the fully aromatic isoquinoline, followed by the construction of the fused imidazole ring through reactions with appropriate reagents. This multi-step approach, where the Ritter reaction is a key step in forming the isoquinoline core, highlights the versatility of this classic transformation in modern heterocyclic synthesis.
Regioselectivity in Synthetic Routes
Regioselectivity is a critical aspect of the synthesis of fused heterocyclic systems like imidazo[5,1-a]isoquinoline, as multiple isomeric products can often be formed. The choice of starting materials, catalysts, and reaction conditions can significantly influence the outcome of the reaction, directing it towards the desired regioisomer.
In the synthesis of isoquinoline-fused benzimidazoles, the regioselectivity can be controlled by the nature of the synthetic route. For example, a palladium-catalyzed C-H vinylation reaction has been shown to exhibit ortho regioselectivity due to the geometry of the anchored bromovinyl intermediate. nih.gov Similarly, in rhodium(III)-catalyzed C-H activation/annulation reactions with diazo compounds, the selective formation of different types of imidazo[2,1-a]isoquinoline products can be controlled by the choice of ester groups on the diazo compound. rsc.org
The synthesis of imidazo[1,5-a]quinolines versus imidazo[5,1-a]isoquinolines from 2-methylquinolines and amino acids is a clear example of the importance of regiocontrol. While the former is often the major product, reaction conditions can be tuned to favor the formation of the imidazo[5,1-a]isoquinoline isomer. uni-giessen.deresearchgate.net The electronic properties of substituents on the starting materials can also play a crucial role. For instance, in reactions involving substituted o-phenylenediamines, the electron-donating or electron-withdrawing nature of the substituents can direct the cyclization to produce a specific regioisomer as the major product. nih.gov A thorough understanding and control of these factors are essential for the efficient and selective synthesis of this compound.
Mechanistic Elucidation and Reaction Pathway Analysis
Detailed Reaction Mechanisms of Imidazo[5,1-a]isoquinoline (B3349720) Formation
The synthesis of the imidazo[5,1-a]isoquinoline core can be achieved through various methodologies, each with its own distinct mechanistic pathway. These include thermal methods, cyclization reactions, C-H bond activation, and decarboxylative processes.
Flash vacuum thermolysis (FVT) provides a powerful and often clean method for inducing intramolecular cyclizations that might be difficult to achieve under standard solution-phase conditions. The thermolysis of specifically designed precursors offers valuable insights into the formation of the 3-methylimidazo[5,1-a]isoquinoline ring system.
One key study investigated the FVT of N-(tert-butyl)-N-(isoquinolin-1-ylmethylidene)amine. uq.edu.au This reaction proceeds through the elimination of isobutene and subsequent cyclization to afford this compound. The proposed mechanism, supported by DFT calculations, involves a fully regioselective cyclization onto the nitrogen atom of the adjacent ring. uq.edu.au While this specific study focused on the formation of the parent imidazo[5,1-a]isoquinoline, the principles can be extended to substituted derivatives like the 3-methyl variant. The high temperatures and low pressures of FVT facilitate the formation of high-energy intermediates that readily undergo cyclization. rsc.org
Key Features of FVT in Imidazo[5,1-a]isoquinoline Synthesis:
Precursor: N-(tert-butyl)-N-(isoquinolin-1-ylmethylidene)amine uq.edu.au
Key Step: Elimination of isobutene followed by intramolecular cyclization. uq.edu.au
Selectivity: The cyclization is highly regioselective. uq.edu.au
Conditions: High temperature and vacuum. rsc.org
Intramolecular cyclization is a fundamental process in the synthesis of a wide array of heterocyclic compounds, including imidazo[5,1-a]isoquinolines. These reactions often involve the formation of a new ring by connecting two reactive centers within the same molecule, followed by a rearomatization step to yield the stable aromatic product.
A common strategy involves the condensation of an isoquinoline (B145761) derivative with a suitable partner, followed by an intramolecular cyclization event. For instance, the reaction of isoquinolin-1-yl-phenyl-methanone with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid can lead to the formation of the imidazo[5,1-a]isoquinoline core. unito.it The initial steps likely involve the formation of an imine or a related intermediate, which then undergoes cyclization onto the isoquinoline nitrogen. Subsequent dehydration and oxidation (rearomatization) steps would then lead to the final aromatic product.
Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has also been shown to be an efficient method for synthesizing isoquinolines and their N-oxides. nih.govrsc.orgrsc.org A plausible mechanism suggests the initial conversion of the starting material to an intermediate via Cu(I)-catalyzed intramolecular cyclization. nih.govrsc.orgrsc.org This is followed by cleavage of the N-O bond and subsequent protonation to yield the isoquinoline product. nih.govrsc.orgrsc.org While this specific example leads to isoquinolines, the principles of metal-catalyzed intramolecular cyclization are broadly applicable to the synthesis of related fused heterocyclic systems.
Transition-metal-catalyzed C–H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including isoquinoline derivatives. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.
Rhodium(III)-catalyzed C–H activation has been successfully employed for the synthesis of isoquinolines. rsc.orgacs.orgnih.gov These reactions typically involve the use of a directing group to guide the metal catalyst to a specific C–H bond. For example, the reaction of benzimidates with diazodiesters or diazoketoesters, catalyzed by Rh(III), proceeds through C–H activation and subsequent intramolecular C–N cyclization to form isoquinolines. rsc.orgnih.gov Another example utilizes a hydrazone as an internal oxidizing directing group for the Rh(III)-catalyzed ortho C–H bond activation and annulation, leading to highly substituted isoquinolines. acs.org This process involves the formation of C-C and C-N bonds, coupled with the cleavage of an N-N bond. acs.org
Palladium catalysis is also prevalent in C–H activation strategies for isoquinoline synthesis. mdpi.com For instance, the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides access to 3,4-substituted hydroisoquinolones. mdpi.com These methods highlight the versatility of transition metal catalysis in constructing the isoquinoline framework, which is a key component of this compound.
Table 1: Transition Metals in C-H Activation for Isoquinoline Synthesis
| Metal Catalyst | Substrates | Key Features |
| Rhodium(III) | Benzimidates and diazodiesters/diazoketoesters | C-H activation followed by intramolecular C-N cyclization. rsc.orgnih.gov |
| Rhodium(III) | Hydrazone-directed substrates | Ortho C-H bond activation and annulation without an external oxidant. acs.org |
| Palladium | N-methoxy benzamides and 2,3-allenoic acid esters | C-H activation/annulation to form hydroisoquinolones. mdpi.com |
Decarboxylative coupling reactions represent another modern and efficient approach to the formation of C-C and C-N bonds. These reactions utilize carboxylic acids as readily available and stable starting materials, which lose carbon dioxide during the course of the reaction.
An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. nih.govrsc.org This reaction proceeds through a cascade process that likely involves the initial formation of an intermediate from the 2-methyl quinoline (B57606), which then reacts with the amino acid. nih.gov Subsequent decarboxylation and cyclization lead to the final product. nih.gov Although this example focuses on the quinoline isomer, similar principles can be applied to the synthesis of imidazo[5,1-a]isoquinolines. For instance, the reaction of 1-methylisoquinoline (B155361) with an amino acid under similar conditions could potentially yield the corresponding 3-substituted imidazo[5,1-a]isoquinoline. nih.gov
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In the context of imidazo[5,1-a]isoquinoline synthesis, the identification of carbocation intermediates has been crucial in understanding the cyclization and rearomatization steps.
In the synthesis of imidazo[5,1-a]isoquinolines and related compounds, carbocation intermediates can play a significant role, particularly in cyclization and rearrangement steps. While direct observation of these species can be challenging, their involvement is often inferred from the reaction products and mechanistic studies.
In the context of certain synthesis methods for related heterocyclic systems, the formation of a carbocation at a specific position can trigger the desired ring-closing event. For example, in acid-catalyzed cyclizations, protonation of a precursor molecule could lead to the formation of a carbocation that is then attacked by an internal nucleophile to form the new ring. Subsequent elimination of a proton would then lead to the final aromatic product. While specific studies detailing carbocation intermediates in the formation of this compound are not prevalent in the provided search results, the general principles of heterocyclic synthesis suggest their likely involvement in certain reaction pathways.
Role of Nitrilium Ions in Cyclization
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, and the intermediacy of a nitrilium ion is a widely accepted mechanistic feature. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.orgjk-sci.com
Two primary mechanistic pathways have been proposed for the Bischler-Napieralski reaction, both of which can lead to the desired cyclized product. wikipedia.org The prevalence of one mechanism over the other is believed to be dependent on the specific reaction conditions. wikipedia.org
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. In this scenario, the cyclization step precedes the elimination of the carbonyl oxygen. wikipedia.org
Mechanism II: This pathway is characterized by the formation of a highly electrophilic nitrilium ion intermediate prior to the cyclization event. wikipedia.org The amide starting material is activated by the dehydrating agent, leading to the elimination of the carbonyl oxygen and the generation of the nitrilium ion. This reactive species then undergoes an intramolecular electrophilic aromatic substitution to form the new carbon-carbon bond, leading to the dihydroisoquinoline ring system. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates this electrophilic attack and accelerates the reaction. jk-sci.comlumenlearning.com Conversely, electron-withdrawing groups deactivate the ring and can hinder or prevent the cyclization. clockss.org
The formation of styrene (B11656) derivatives as a side product in some Bischler-Napieralski reactions provides evidence for the existence of the nitrilium ion intermediate through a retro-Ritter type reaction. organic-chemistry.org
The general scheme for the formation of a 3,4-dihydroisoquinoline (B110456) via a nitrilium ion intermediate is depicted below: Step 1: Activation of the amide with a dehydrating agent (e.g., POCl₃). Step 2: Elimination of the activated carbonyl group to form a nitrilium ion. Step 3: Intramolecular electrophilic aromatic substitution (cyclization). Step 4: Rearomatization to form the 3,4-dihydroisoquinolinium salt. Step 5: Neutralization to yield the final 3,4-dihydroisoquinoline product.
Following the formation of the dihydroisoquinoline, a subsequent oxidation step is required to furnish the fully aromatic isoquinoline core, which is then further elaborated to the final this compound product.
Characterization of Transition States and Energy Barriers
The energetic landscape of the Bischler-Napieralski reaction, particularly the cyclization step involving the nitrilium ion, has been investigated through computational studies, often employing Density Functional Theory (DFT). researchgate.net These studies provide valuable insights into the transition state geometries and the associated energy barriers, which are crucial for understanding the reaction kinetics and selectivity.
A computational study on the T3P-mediated Bischler-Napieralski reaction of N-acetyltryptamine provides the following insights into the Gibbs free energies of activation (ΔG‡) for the cyclization process. researchgate.net It is important to note that these values are for a related heterocyclic system and serve to illustrate the general energetic profile of such transformations.
| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kJ/mol) |
|---|---|---|
| Formation of Nitrilium Ion Precursor | INT2b → TS3b | 269.4 |
| Cyclization to Dihydro-β-carboline | INT3b → TS4b | 1.3 |
Note: The data presented is for the T3P-mediated reaction of N-acetyltryptamine, an analogue, and is intended to be representative of the energetic barriers in such cyclizations. The high activation energy for the formation of the nitrilium ion precursor suggests this is the rate-determining step. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Processes
The outcome of the Bischler-Napieralski reaction can be influenced by both kinetic and thermodynamic factors. The reaction conditions, particularly temperature, can play a critical role in determining the product distribution.
Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the product that is formed fastest will predominate. mdpi.com This is typically the product that results from the pathway with the lowest activation energy.
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will be the major isomer, even if it is formed more slowly. mdpi.com
While specific experimental kinetic and thermodynamic data for the formation of this compound are not extensively reported, studies on related isoquinoline syntheses provide a general understanding of these principles. For instance, in some cases, the initially formed kinetic product can be converted to the more stable thermodynamic product by increasing the reaction temperature.
The relative stability of the potential products and the activation energies for their formation and interconversion dictate the final product ratio. Substituents on the aromatic ring can influence both the kinetics and thermodynamics of the reaction by altering the electron density of the ring and the stability of the intermediates and products. lumenlearning.comnih.govnih.gov
| Parameter | Kinetic Product | Thermodynamic Product |
|---|---|---|
| Formation Rate | Faster | Slower |
| Activation Energy | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Favored Conditions | Low Temperature, Irreversible | High Temperature, Reversible |
Note: This table provides a generalized illustration of the principles of kinetic and thermodynamic control and does not represent specific experimental data for the synthesis of this compound.
Computational and Theoretical Investigations
Application of Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of reaction mechanisms, transition states, and kinetic parameters. DFT simulations can elucidate the pathways of chemical reactions, such as the palladium-catalyzed synthesis sequences used to create the imidazo[5,1-a]isoquinoline (B3349720) core. nih.gov For instance, DFT can model the energetics of sequential alkyl-aryl and aryl-heteroaryl bond formations, providing a mechanistic understanding that is crucial for optimizing reaction conditions and yields. nih.gov In the context of the broader imidazo[1,2-a]quinoxaline (B3349733) systems, DFT has been used to understand how inhibitors bind to biological targets like the Epidermal Growth Factor Receptor (EGFR), revealing key interactions that drive biological activity. nih.gov While specific DFT studies on the reaction mechanisms involving 3-Methylimidazo[5,1-a]isoquinoline are not prominent, the principles are directly applicable to understanding its formation and potential chemical transformations.
Quantum Chemical Calculations for Reaction Prediction and Analysis
Quantum chemical calculations are instrumental in predicting the outcomes of chemical reactions and analyzing the factors that control them. These methods can determine the stability of reactants, products, and intermediates, thereby predicting the most favorable reaction pathways. For the imidazo[5,1-a]isoquinoline scaffold, such calculations are used to interpret absorption and emission spectra, which are fundamental to understanding their photophysical properties. uni-giessen.deuni-giessen.de By modeling how different substituents affect the electronic structure, researchers can predict how modifications, such as the addition of a methyl group at the 3-position, will influence the molecule's color, fluorescence, and quantum yield. uni-giessen.de
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.
DFT calculations have been employed to determine the HOMO and LUMO energies for a range of substituted imidazo[5,1-a]isoquinolines. uni-giessen.deuni-giessen.de These theoretical values are often correlated with experimental data from techniques like cyclic voltammetry. uni-giessen.deuni-giessen.de A study on various derivatives provides insight into how substituents at positions 1 and 3 modulate these energy levels. For the 3-Methyl-substituted title compound, the electron-donating nature of the methyl group would be expected to raise the HOMO energy level compared to an unsubstituted analogue, potentially narrowing the HOMO-LUMO gap and influencing its reactivity and spectral properties.
The table below, based on reported data for related compounds, illustrates the typical range of HOMO and LUMO energies for this class of molecules.
| Compound | Substituent (Position 1) | Substituent (Position 3) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1a | Phenyl | Phenyl | -5.45 | -1.78 | 3.67 |
| 1b | Phenyl | 4-Methoxyphenyl | -5.32 | -1.74 | 3.58 |
| 1d | Phenyl | 4-(Trifluoromethyl)phenyl | -5.62 | -2.03 | 3.59 |
| 1g | Pyridyl | 4-Cyanophenyl | -5.74 | -2.33 | 3.41 |
| 1h | Phenyl | 4-Nitrophenyl | -5.79 | -2.71 | 3.08 |
Data sourced from studies on substituted imidazo[5,1-a]isoquinolines. uni-giessen.de
DFT calculations also reveal the distribution of electron density within a molecule. For the imidazo[5,1-a]isoquinoline system, theoretical models show that the HOMO density is distributed along the fused aromatic core, with significant contributions from the moieties at positions 1 and 3. uni-giessen.de This distribution is critical for predicting sites of electrophilic attack. The introduction of a methyl group at position 3, being an electron-donating group, would likely increase the electron density in its vicinity, making the imidazo[5,1-a]isoquinoline ring system more susceptible to electrophilic substitution. This predictive capability is vital for designing new synthetic routes and functionalizing the core structure.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for conformational analysis, revealing how a molecule flexes, rotates, and settles into its preferred three-dimensional shapes. For substituted imidazo[5,1-a]isoquinolines, DFT calculations have indicated that substituents at position 1 are often rotated slightly out of the plane of the aromatic core, which can reduce electronic conjugation. uni-giessen.de While extensive MD simulations specifically for this compound are not documented in the reviewed literature, this technique would be the ideal tool to explore its conformational landscape. MD simulations could predict the rotational barrier of the methyl group and analyze the planarity of the entire fused-ring system in different solvent environments, providing a dynamic picture of its structure that complements the static view from DFT optimizations.
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction Studies for Molecular Structure Elucidation
X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid, providing definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
To date, a specific single crystal X-ray diffraction study for 3-methylimidazo[5,1-a]isoquinoline has not been reported in the surveyed literature. However, analysis of closely related imidazo[1,5-a]quinoline (B8571028) and imidazo[5,1-a]isoquinoline (B3349720) derivatives provides a strong basis for predicting the structural parameters of this compound. researchgate.netuni-giessen.de For instance, X-ray crystallography has been successfully employed to determine the absolute configuration of metal complexes of imidazo[1,5-a]quinoline analogs. researchgate.net
A hypothetical single crystal X-ray diffraction experiment on this compound would be expected to yield a dataset that, upon refinement, would provide the precise coordinates of each atom in the crystal lattice. This would allow for the creation of a detailed 3D model of the molecule. Key parameters that would be determined are presented in the interactive table below, populated with expected values based on known structures of similar heterocyclic systems.
Interactive Table: Predicted Crystallographic Data for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pnma | Defines the symmetry elements within the unit cell. |
| a (Å) | 10-15 | Unit cell dimension along the x-axis. |
| b (Å) | 5-10 | Unit cell dimension along the y-axis. |
| c (Å) | 15-20 | Unit cell dimension along the z-axis. |
| α (°) | 90 | Angle between b and c axes. |
| β (°) | 90-110 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes. |
| Z | 4 | Number of molecules per unit cell. |
Furthermore, the analysis would reveal critical details about the planarity of the fused ring system and the orientation of the methyl group. Intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing, would also be elucidated.
Solid-State Structural Investigations
In the absence of single crystals, or to study the bulk properties of a polycrystalline sample, solid-state structural investigations are employed. Techniques such as powder X-ray diffraction (PXRD) can provide information about the crystalline phases present in a sample.
For this compound, a PXRD pattern would consist of a series of peaks at specific 2θ angles, which is a fingerprint of its crystal structure. While not providing the same level of detail as single-crystal analysis, PXRD is crucial for confirming the phase purity of a synthesized batch of the compound.
Solid-state NMR (ssNMR) is another powerful technique for probing the structure of solid materials. A combined single crystal X-ray/neutron diffraction and solid-state NMR study on related perovskite materials has demonstrated the power of this combined approach. rsc.org For this compound, ¹³C and ¹⁵N ssNMR could provide information on the local environment of each atom, complementing the long-range order information from diffraction methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. Advanced NMR techniques provide detailed information about connectivity, stereochemistry, and dynamic processes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While a full 2D NMR analysis of this compound is not available in the literature, the application of these techniques to related heterocyclic systems demonstrates their utility. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the isoquinoline (B145761) and imidazole (B134444) rings, helping to assign the aromatic signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methyl protons would show a cross-peak with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would be key in confirming the fusion of the imidazole and isoquinoline rings by showing correlations between protons on one ring and carbons on the other.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. For a rigid molecule like this compound, NOESY can help to confirm stereochemistry and assignments. For example, a NOESY experiment would show a spatial correlation between the methyl protons and the proton at position 1 of the imidazole ring.
Interactive Table: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| CH₃ | - | C-CH₃ | C-3, C-2 | H-1 |
| H-1 | H-10 | C-1 | C-3, C-10b, C-9a | CH₃ |
| H-5 | H-6 | C-5 | C-4, C-6a, C-10b | H-6 |
| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-4 | H-5, H-7 |
| H-7 | H-6, H-8 | C-7 | C-6, C-8, C-9a | H-6, H-8 |
| H-8 | H-7, H-9 | C-8 | C-7, C-9, C-10 | H-7, H-9 |
| H-9 | H-8, H-10 | C-9 | C-8, C-9a, C-10b | H-8, H-10 |
| H-10 | H-9, H-1 | C-10 | C-8, C-9a, C-10b | H-9, H-1 |
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments
¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of nitrogen atoms in a molecule. ipb.pt For this compound, there are two distinct nitrogen atoms: one in the imidazole ring (N-2) and the bridgehead nitrogen (N-4). These two nitrogens would be expected to have significantly different chemical shifts in the ¹⁵N NMR spectrum due to their different bonding environments and hybridization states. The N-2 atom, being part of an aromatic imidazole ring, would likely resonate at a different frequency compared to the N-4 atom, which is at the junction of the two ring systems. The precise chemical shifts would be influenced by the electronic effects of the methyl group and the fused isoquinoline ring. While specific data for this compound is lacking, studies on other nitrogen-containing heterocycles demonstrate the utility of ¹⁵N NMR in distinguishing between different nitrogen environments. ipb.pt
Variable Temperature NMR Studies for Dynamic Processes
Variable temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes, tautomerism, or restricted rotation that occur on the NMR timescale. For a relatively rigid molecule like this compound, significant dynamic processes are not expected at room temperature. However, at very low temperatures, it might be possible to observe broadening or splitting of signals if any subtle conformational equilibria or restricted rotations become slow enough to be detected. Conversely, at high temperatures, any existing dynamic processes would be averaged out, leading to sharper signals. For example, if there were any slow rotation of the methyl group, it could potentially be observed through VT-NMR, although this is unlikely for a methyl group.
Spectroscopic Techniques for Electronic Structure and Photophysical Properties
Spectroscopic analysis is fundamental to understanding the interaction of this compound with light, revealing key aspects of its electronic structure and potential as a luminescent material.
UV-Visible absorption spectroscopy is employed to determine the electronic transitions within the this compound framework. The absorption spectra of these compounds typically exhibit distinct bands corresponding to π-π* transitions within the conjugated aromatic system.
A study on a series of imidazo[5,1-a]isoquinolines demonstrated that these compounds generally show a blue shift in their absorption spectra compared to their isomeric counterparts, imidazo[1,5-a]quinolines. researchgate.netuni-giessen.de This hypsochromic effect is attributed to a reduction in the size of the delocalized π-electron system, likely due to the partial out-of-plane rotation of substituent groups at positions 1 and 3. researchgate.netuni-giessen.de For instance, changing the core from an imidazo[1,5-a]quinoline to an imidazo[5,1-a]isoquinoline can lead to a significant blue shift of approximately 29.5 ± 5.5 nm. uni-giessen.de The absorption peaks for various substituted imidazo[5,1-a]isoquinolines are observed in the range of 250 nm to 460 nm, often presenting two main absorption bands. unito.it
Table 1: UV-Visible Absorption Data for Selected Imidazo[5,1-a]isoquinoline Derivatives
| Compound | Substituents | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|---|
| 1a | 1-phenyl, 3-(2-pyridinyl) | ~350, ~375 | Not specified | Chloroform |
| 1b | 1-phenyl, 3-(p-tolyl) | ~350, ~375 | Not specified | Chloroform |
Data sourced from a study on imidazo[5,1-a]isoquinolines and their homologues. researchgate.net
Fluorescence spectroscopy provides insights into the emissive properties of this compound derivatives, which are often characterized by blue luminescence. researchgate.netuni-giessen.de The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the nature and position of substituents on the imidazo[5,1-a]isoquinoline core.
Research has shown that substituents at position 3 significantly influence the quantum yield. researchgate.net For example, a maximum fluorescence quantum yield of 48% at 446 nm was achieved for 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline. researchgate.netuni-giessen.de In another case, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline exhibited a quantum yield of 33% at a shorter emission wavelength of 431 nm. researchgate.netuni-giessen.de These findings highlight the potential to tune the emission properties of these compounds through strategic synthetic modifications. The emission spectra of imidazo[5,1-a]isoquinolines generally show a blue shift compared to imidazo[1,5-a]quinolines. researchgate.netuni-giessen.de
Table 2: Fluorescence Data for Selected Imidazo[5,1-a]isoquinoline Derivatives
| Compound | Substituents | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 1g | 3-(4-cyanophenyl)-1-(pyridyl) | 446 | 48% | Not specified |
| Not specified | 1-phenyl-3-(2-pyridinyl) | 431 | 33% | Not specified |
Data highlights the impact of substitution on the photophysical properties of the imidazo[5,1-a]isoquinoline core. researchgate.netuni-giessen.de
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight and for obtaining structural information through fragmentation analysis. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) is used to confirm their elemental composition.
In one study, the structure of a synthesized 3-isopropyl-imidazo[5,1-a]isoquinoline was confirmed by HRMS, with the calculated m/z for [M+H]⁺ being 211.1235 and the found value matching it. nih.gov This confirms the successful synthesis of the target molecule. The fragmentation patterns observed in the mass spectrum can provide valuable clues about the connectivity of the atoms within the molecule. For instance, the fragmentation of related heterocyclic compounds often involves the loss of small, stable molecules or radicals. nih.gov
Table 3: Mass Spectrometry Data for a 3-Substituted Imidazo[5,1-a]isoquinoline
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 3-Isopropyl-imidazo[5,1-a]isoquinoline | ESI | 211.1235 | 211.1235 |
Data from the characterization of a synthesized imidazo[5,1-a]isoquinoline derivative. nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules, providing information about their HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. For this compound and its analogs, cyclic voltammetry reveals their oxidation and reduction potentials.
Studies have shown that imidazo[5,1-a]isoquinolines exhibit a clear oxidation peak in their cyclic voltammograms. researchgate.netuni-giessen.de The energies of the HOMO and LUMO can be experimentally determined from these measurements. The substituent groups on the imidazo[5,1-a]isoquinoline core have a strong electronic effect on these energy levels. researchgate.net These experimentally determined energy levels are often compared with those calculated using density functional theory (DFT). researchgate.netuni-giessen.de
Table 4: Electrochemical Data for Selected Imidazo[5,1-a]isoquinoline Derivatives
| Compound | Substituents | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Energy (eV) |
|---|---|---|---|
| 1a | 1-phenyl, 3-(2-pyridinyl) | 0.92 | -5.72 |
| 1b | 1-phenyl, 3-(p-tolyl) | 0.85 | -5.65 |
| 1c | 1-phenyl, 3-(p-methoxyphenyl) | 0.79 | -5.59 |
| 1d | 1-phenyl, 3-phenyl | 0.89 | -5.69 |
Cyclic voltammetry measurements were performed in DMF with 0.1 M tetrabutylammoniumtetrafluoroborate at a scan rate of 100 mV/s. researchgate.net
Derivatization, Functionalization, and Scaffold Exploration
Strategies for Introducing Substituents onto the Imidazo[5,1-a]isoquinoline (B3349720) Core
The strategic introduction of various functional groups onto the 3-Methylimidazo[5,1-a]isoquinoline scaffold is crucial for creating new analogs with tailored characteristics. Modern synthetic methods have enabled precise modifications at various positions of this heterocyclic system.
Direct C–H (carbon-hydrogen) activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic cores, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach allows for the late-stage decoration of the imidazo[5,1-a]isoquinoline scaffold. nih.gov
Research has demonstrated that transition metal-catalyzed C–H functionalization can achieve high regioselectivity. nih.gov For instance, methods have been developed for the direct arylation of related imidazoquinoline systems at the C-3 position. This strategy is particularly valuable as it allows for the introduction of a diverse range of substituents from readily available starting materials, offering a versatile route to novel derivatives. nih.gov The choice of catalyst and directing group is critical in controlling which C–H bond is activated, thereby ensuring the desired regiochemical outcome. nih.gov
Beyond C–H activation, several other synthetic protocols are employed to introduce a variety of substituents onto the imidazo[5,1-a]isoquinoline nucleus. These methods often involve the condensation of isoquinoline (B145761) precursors with other reagents.
An iodine-mediated condensation-cyclization-oxidation multi-step reaction provides a viable pathway for synthesizing imidazo[5,1-a]isoquinolines with different substituents at the 1 and 3-positions. uni-giessen.deresearchgate.net For example, using this approach, researchers have successfully synthesized derivatives with pyridyl and cyanophenyl groups, achieving fluorescence quantum yields as high as 48%. uni-giessen.deresearchgate.net
Another effective metal-free, one-pot methodology involves the reaction of isoquinoline-N-oxides with various amines in the presence of triflic anhydride. nih.gov This method facilitates the regioselective synthesis of 1-alkyl, 1-aryl, and 1-dialkylamino substituted isoquinolines, which are precursors or analogs of the target scaffold. nih.gov
The synthesis of 3-substituted imidazo[5,1-a]isoquinolines can also be achieved through the selenium dioxide oxidation of a mixture of 1-isoquinolinemethylamine and various aldehydes. researchgate.net This reaction provides good yields of derivatives containing phenyl, hydroxyphenyl, and other aromatic groups at the 3-position. researchgate.net
The following table summarizes the introduction of various substituents onto the imidazo[5,1-a]isoquinoline core using different synthetic methods.
| Position | Substituent Type | Synthetic Method | Reference |
| C-1 | Pyridyl | Iodine-mediated condensation-cyclization | uni-giessen.deresearchgate.net |
| C-3 | 4-cyanophenyl | Iodine-mediated condensation-cyclization | uni-giessen.deresearchgate.net |
| C-3 | 2-pyridinyl | Iodine-mediated condensation-cyclization | uni-giessen.de |
| C-3 | 2-hydroxyphenyl | Selenium dioxide oxidation | researchgate.net |
| C-1 | Alkyl/Aryl/Amino | Reaction of N-oxides with amines | nih.gov |
| C-3 | Aryl | C-H Activation | nih.gov |
Synthesis of Analogs and Congeners of this compound
The development of analogs and congeners of this compound involves significant modifications to the core scaffold, such as the addition of fused rings or the creation of bridged systems. These efforts aim to produce novel molecular architectures with unique properties.
Inspired by natural products, diversity-oriented synthesis has been applied to create complex, multi-ring fused scaffolds based on the imidazo[1,2-a]isoquinoline system (an isomer of imidazo[5,1-a]isoquinoline). nih.govresearchgate.net One convergent approach involves the N-nucleophile-induced ring transformation of a 2H-pyran-2-one, followed by an in situ oxidative photocyclization to form new C-C bonds without requiring an external oxidant. This strategy has led to the synthesis of novel imidazo[1,2-a]isoquinoline analogs with fused cyclopropyl (B3062369) and phenyl groups. nih.gov Such complex scaffolds are explored for their unique fluorescent properties and biological activities. nih.govresearchgate.net
The fusion of a benzene (B151609) ring to the imidazole (B134444) portion of the scaffold results in the formation of benzo nih.govnih.govimidazo[2,1-a]isoquinoline (B1217647), a heterotetracyclic compound with significant research interest. nih.gov Several synthetic routes have been developed to access this framework.
One-pot protocols are particularly efficient for constructing this scaffold. nih.govacs.orgnih.gov A notable method involves the tandem annulation of commercially available o-phenylenediamines with o-cyanobenzaldehydes. nih.gov This operationally simple, atom-economical transformation proceeds via a condensation/aerobic oxidation sequence, followed by N-alkylation and base-mediated cyclization to yield the final tetracyclic product. nih.gov
Transition-metal-catalyzed methods, such as those using copper iodide (CuI) with L-proline, have also been successfully employed. informahealthcare.com These reactions typically involve the cross-coupling of pre-functionalized precursors. While effective, these methods can present challenges related to the removal of heavy metal impurities from the final product. nih.gov The development of metal-free methods is therefore an area of active research to create cleaner and more cost-effective synthetic routes. nih.gov
The table below outlines a general one-pot synthesis for amino-functionalized benzo nih.govnih.govimidazo[2,1-a]isoquinolines.
| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |
| o-phenylenediamine | o-cyanobenzaldehyde | KI, DMF, K₂CO₃, R²CH₂Br | Amino-functionalized benzo nih.govnih.govimidazo[2,1-a]isoquinolines | nih.gov |
The synthesis of dione (B5365651) derivatives of the imidazo[5,1-a]isoquinoline scaffold introduces quinone-like functionality, which can significantly alter the electronic properties and reactivity of the molecule. While direct synthetic routes to this compound-7,10-dione are not extensively documented in readily available literature, the synthesis of related isoquinoline-diones and isoquinolinones provides insight into potential strategies.
For instance, efficient procedures have been established for the synthesis of 3-arylisoquinoline-1(2H)-one derivatives. nih.gov These methods often involve the chemical modification of a pre-existing isoquinolinone core. The introduction of substituents at the C-3 position is performed to study structure-activity relationships for various applications. nih.gov
Furthermore, the reaction of 1-acetylimino-3-methyl-1H-isochromene-carbonitrile with glycine (B1666218) ethyl ester is known to produce an imidazo[2,1-a]isoquinoline derivative. monash.edu Modifications of such reactions could potentially be adapted to start from or create isoquinoline-dione precursors. The synthesis of related heterocyclic diones, such as pyridazino[4',5':4,5]imidazo[2,1-a]isoquinoline-diones, has been achieved through the oxidation and subsequent cyclization of bromomethyl-substituted imidazo[2,1-a]isoquinoline carboxylates, demonstrating that functionalization of the core can lead to dione-containing fused systems. monash.edu
Imidazo[5,1-a]isoquinolines as Key Intermediates and Synthetic Building Blocks
The imidazo[5,1-a]isoquinoline framework, including its 3-methyl derivative, serves as a significant and versatile platform in synthetic organic chemistry. Its rigid, fused-ring structure is a "privileged scaffold," a molecular framework that is recurrently found in biologically active and functionally significant molecules. nih.gov This core is not typically an end-product but rather a crucial intermediate, a foundational building block from which more complex and functionally diverse molecules can be constructed.
Precursors in Complex Molecular Architectures
The utility of the imidazo[5,1-a]isoquinoline core as a precursor lies in its synthetic accessibility and the potential for further chemical modification. Methodologies such as iodine-mediated decarboxylative cyclization have been developed to construct this heterocyclic system from simpler starting materials. nih.gov For instance, the synthesis of 3-isopropyl-imidazo[5,1-a]isoquinoline demonstrates a practical route to this class of compounds. nih.gov
Once formed, this scaffold provides a robust template for building more elaborate molecular architectures. Chemists have developed one-pot protocols for creating even more complex, amino-functionalized fused-ring systems, such as benzo nih.govmdpi.comimidazo[2,1–a]isoquinolines, which rely on the inherent reactivity of the core structure. nih.gov These strategies often represent an improvement over earlier methods that required pre-functionalized precursors and transition-metal catalysts. nih.gov The development of such tandem reactions showcases the role of the imidazo-isoquinoline system in the atom- and step-economical assembly of novel heterocyclic frameworks from simple building blocks. nih.gov This positions the scaffold as a key intermediate in the synthesis of diverse small molecule libraries, which are essential for screening and discovery processes in medicinal chemistry and materials science.
Scaffolds for New Materials and Hybrid Compounds
The unique electronic and photophysical properties of the imidazo[5,1-a]isoquinoline scaffold make it a highly attractive candidate for the development of new materials, particularly in the field of organic electronics. uni-giessen.de Research has demonstrated that compounds based on this framework can exhibit intense blue luminescence, a critical and often challenging color to achieve for stable organic light-emitting diodes (OLEDs). uni-giessen.deresearchgate.net
Compared to the isomeric imidazo[1,5-a]quinoline (B8571028) system, imidazo[5,1-a]isoquinolines display a significant hypsochromic effect, meaning their light emission is shifted to shorter wavelengths (i.e., further into the blue spectrum). uni-giessen.de Furthermore, strategic placement of different substituents on the scaffold allows for the fine-tuning of its optical properties. For example, attaching a pyridyl group at position 1 and a 4-cyanophenyl group at position 3 can lead to a substantial increase in the fluorescence quantum yield. uni-giessen.deresearchgate.net
Detailed studies have quantified these properties, showing a clear correlation between the molecular structure and the resulting photophysical performance. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined experimentally through techniques like cyclic voltammetry, providing insight into the electronic behavior of these materials. uni-giessen.deresearchgate.net The combination of strong blue emission and high quantum efficiency makes the imidazo[5,1-a]isoquinoline scaffold a promising platform for designing a new generation of blue emitter molecules for advanced display and lighting technologies. uni-giessen.de
| Compound | Substituent at Position 1 | Substituent at Position 3 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |
|---|---|---|---|---|---|
| 1a | Phenyl | Phenyl | 366 | 431 | 29 |
| 1b | Phenyl | 4-Methoxyphenyl | 372 | 435 | 31 |
| 1g | 2-Pyridyl | 4-Cyanophenyl | 383 | 446 | 48 |
| 1h | 2-Pyridyl | 4-(Dimethylamino)phenyl | 416 | 527 | <1 |
Ligand Design in Coordination Chemistry
N-heterocyclic compounds are fundamental building blocks in coordination chemistry, where they serve as ligands that bind to metal centers to form metal complexes. nih.gov The nitrogen atoms within these rings possess lone pairs of electrons that can readily coordinate with metal ions, enabling the construction of a vast array of complexes with tailored electronic, catalytic, and magnetic properties.
While direct studies on this compound as a ligand are not extensively documented, its structural features make it a compelling candidate for ligand design. The scaffold contains multiple nitrogen atoms with varying steric and electronic environments, offering potential coordination sites. The design of ligands is a critical aspect of developing novel catalysts and functional metal-containing materials. nih.govresearchgate.net
Research on related N-heterocyclic scaffolds demonstrates the viability of this approach. For example, imidazo[1,5-a]pyridines, which share a similar fused imidazole ring system, have been successfully used to synthesize a novel class of carbon-based ligands known as N-heterocyclic olefins (NHOs). nih.gov These ligands have been explored in coordination chemistry, forming complexes with metals and paving the way for new catalytic applications. nih.gov By analogy, the imidazo[5,1-a]isoquinoline framework presents an opportunity for the rational design of new mono- or polydentate ligands for use in asymmetric catalysis or the development of functional coordination complexes. google.com
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of imidazo[5,1-a]isoquinolines, including the 3-methyl derivative, future research will likely focus on several key areas:
Metal-Free Reactions: There is a growing interest in moving away from transition-metal-catalyzed reactions to avoid issues of cost and toxicity. nih.gov Metal-free approaches, such as iodine-mediated decarboxylative cyclizations, have already shown promise for the synthesis of imidazo[1,5-a]quinolines and could be adapted for the 3-methylimidazo[5,1-a]isoquinoline system. rsc.orgrsc.org
One-Pot Syntheses: Tandem or one-pot reactions that combine multiple synthetic steps into a single operation are highly desirable for their atom and step economy. A notable example is the palladium-catalyzed/norbornene-mediated one-pot synthesis of functionalized imidazo[5,1-a]isoquinolines from readily available starting materials. nih.gov Future work will likely expand upon these strategies to create more complex and diverse derivatives.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the construction of heterocyclic systems, offering a more atom-economical alternative to traditional cross-coupling reactions. thieme-connect.com The application of C-H activation/annulation protocols, particularly those assisted by microwave irradiation, could provide rapid access to a wide range of substituted 3-methylimidazo[5,1-a]isoquinolines. thieme-connect.com
Photochemical Methods: Visible-light-induced radical cascade cyclizations represent a mild and efficient method for constructing imidazo-isoquinolinone derivatives. nsf.gov Expanding these photochemical approaches to the synthesis of this compound itself could offer a sustainable and powerful synthetic tool.
Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future mechanistic studies on the formation of this compound are expected to employ a combination of advanced techniques:
Computational and Experimental Synergy: The integration of experimental studies with computational methods, such as Density Functional Theory (DFT) calculations, has proven invaluable for elucidating reaction pathways. uni-giessen.deresearchgate.netrsc.org This synergistic approach can help to predict reaction outcomes, identify key intermediates, and rationalize observed reactivities. rsc.org
In-situ Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering direct evidence for proposed intermediates and transition states.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events.
A plausible reaction pathway for the formation of related imidazo[1,5-a]quinolines involves the initial formation of an imine, followed by N-iodination and a decarboxylative pathway to generate a key intermediate. nih.gov Similar detailed mechanistic investigations for the synthesis of this compound will be a key area of future research.
Exploration of New Functionalization Pathways
The functionalization of the pre-formed this compound core is another important avenue for future research. This will allow for the creation of a diverse library of derivatives with tailored properties.
Late-Stage C-H Functionalization: Developing methods for the selective C-H functionalization of the imidazo[5,1-a]isoquinoline (B3349720) ring system would be a significant advance. This would enable the introduction of various substituents at different positions, providing access to novel compounds that are difficult to prepare through traditional methods.
Post-Synthetic Modification: Exploring a wider range of chemical transformations on the existing this compound scaffold will be crucial. This could include reactions such as nitration, halogenation, and various cross-coupling reactions to introduce new functional groups.
Synthesis of Bridged Dimers: The synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines has been demonstrated as a metal-free approach to create novel ligands. nih.gov Applying similar strategies to this compound could lead to new multidentate ligands with interesting coordination chemistry.
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is becoming increasingly important in the development of new molecules with specific properties. rsc.org
Predictive Modeling: Computational tools can be used to predict the electronic and photophysical properties of novel this compound derivatives before they are synthesized. This can help to guide synthetic efforts towards molecules with desired characteristics, such as specific emission wavelengths or high quantum yields. uni-giessen.deresearchgate.net
Ligand Design: Molecular modeling can be employed to design this compound-based ligands with high affinity and selectivity for specific biological targets. nih.gov This approach has been successfully used in the design of imidazo[5,1-b]quinazoline derivatives as adrenoceptor agonists and antagonists. nih.gov
Table 1: Comparison of Experimental and Computationally Predicted Properties of Imidazo[5,1-a]isoquinoline Derivatives
| Compound | Experimental Method | Observed Property | Computational Method | Predicted Property | Reference |
| Imidazo[5,1-a]isoquinolines | UV-vis and fluorescence spectroscopy | Hypsochromic effect and increased quantum efficiency compared to imidazo[1,5-a]quinolines | Density Functional Theory (DFT) | Energies of HOMO and LUMO | uni-giessen.deresearchgate.net |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | Fluorescence spectroscopy | Maximum fluorescence quantum yield of 48% at 446 nm | DFT | Optimized substitution pattern | researchgate.net |
| Imidazo[5,1-b]quinazoline derivatives | In vivo biological evaluation | Hypotensive or hypertensive activities | Molecular modeling (CATALYST software) | Affinity for α1-adrenoceptor agonist and antagonist hypotheses | nih.gov |
This table is interactive. Click on the headers to sort the data.
Unexplored Reactivity Patterns of the Imidazo[5,1-a]isoquinoline System
The inherent reactivity of the imidazo[5,1-a]isoquinoline ring system itself holds potential for new and interesting chemical transformations that have yet to be fully explored.
Cycloaddition Reactions: The fused aromatic system of this compound could potentially participate in various cycloaddition reactions, leading to the formation of more complex polycyclic structures. The [3+2] cycloaddition of C,N-cyclic azomethine imines is a known route to dinitrogen-fused heterocycles. mdpi.com
Ring-Opening Reactions: Under specific conditions, it might be possible to selectively open one of the rings in the imidazo[5,1-a]isoquinoline system, providing access to novel acyclic or different heterocyclic scaffolds.
Formation of Metal Complexes: The nitrogen atoms within the imidazo[5,1-a]isoquinoline core can act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting photophysical or magnetic properties. nih.gov
Q & A
Q. How to functionalize the imidazo[5,1-a]isoquinoline core for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
